molecular formula C9H13ClN6O2 B1678891 Nimustine CAS No. 42471-28-3

Nimustine

Katalognummer: B1678891
CAS-Nummer: 42471-28-3
Molekulargewicht: 272.69 g/mol
InChI-Schlüssel: VFEDRRNHLBGPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nimustine (also known as ACNU) is a nitrosourea-based alkylating agent with significant antineoplastic activity, making it a valuable compound in oncology research . Its core research application has been in the study of malignant brain tumors, such as glioblastoma (GBM), due to its lipophilic properties that enable it to cross the blood-brain barrier . Recent investigations confirm that this compound and related nitrosoureas like Lomustine (CCNU) exert efficient antitumor effects even on temozolomide (TMZ)-resistant GBM model cells, suggesting its high relevance for studying salvage treatment strategies against recurrent, treatment-resistant cancers . The mechanism of action of this compound involves spontaneous decomposition into two reactive intermediates: an isocyanate and a diazene hydroxide . The diazene hydroxide further generates a chloroethyl diazonium ion, which acts as a potent alkylating agent . This alkylation primarily targets DNA, leading to the formation of interstrand cross-links that trigger DNA damage response, growth arrest, and apoptosis in cancer cells . Beyond its direct cytotoxic effects, basic characterization studies on its local delivery have shown that this compound hydrochloride can modulate the tumor microenvironment; it was found to inhibit TGF-β1 secretion and promote the infiltration of CD4+/CD8+ lymphocytes into tumors, indicating a potential immunostimulative dimension to its activity . Researchers utilize this compound as a critical tool to explore novel drug delivery methods, including convection-enhanced delivery (CED), and to decipher the molecular pathways of DNA damage and repair in cancer cells . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDRRNHLBGPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045179
Record name Nimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42471-28-3
Record name Nimustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42471-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIMUSTINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Structural and Mechanistic Basis for Synthesis

Nimustine’s structure comprises three key moieties:

  • A 4-amino-2-methylpyrimidine group, which contributes to DNA intercalation.
  • A 2-chloroethyl chain, enabling alkylation via carbocation intermediates.
  • A nitroso (-N=O) group, critical for crosslinking DNA strands.

The synthesis prioritizes stability of the nitroso group, which is sensitive to heat and light, necessitating low-temperature reactions and light-protected conditions.

Synthetic Pathways for this compound

Stepwise Synthesis from Pyrimidine Precursors

The canonical route involves three stages:

Formation of the Pyrimidine-Methylamine Intermediate

4-Amino-2-methyl-5-aminomethylpyrimidine is prepared via:

  • Mannich reaction : Condensation of 4-amino-2-methylpyrimidine with formaldehyde and ammonium chloride.
  • Reductive amination : Using sodium cyanoborohydride to stabilize the primary amine.
Urea Bridge Assembly

The intermediate reacts with 2-chloroethyl isocyanate under anhydrous conditions:
$$
\text{C}5\text{H}9\text{N}4 + \text{ClCH}2\text{CH}2\text{NCO} \rightarrow \text{C}9\text{H}{13}\text{ClN}6\text{O} \quad (\text{Non-nitrosated precursor})
$$
Conditions : Dichloromethane, 0–5°C, 12–24 hours.

Nitrosation

Introduction of the nitroso group using sodium nitrite in acidic media:
$$
\text{Urea derivative} + \text{HNO}_2 \rightarrow \text{this compound} \quad \text{(Yield: ~60–70\% inferred)}
$$
Conditions : HCl (1M), 0°C, 2 hours.

Alternative Method: One-Pot Alkylation-Nitrosation

A streamlined approach combines urea formation and nitrosation:

  • Reagents : 4-Amino-2-methyl-5-aminomethylpyrimidine, 2-chloroethylamine, phosgene, sodium nitrite.
  • Mechanism :
    • Phosgene mediates urea formation.
    • In situ nitrosation avoids intermediate isolation.

      Advantages : Reduced handling of unstable intermediates.

      Challenges : Lower yield (~50%) due to competing side reactions.

Preparation of this compound Hydrochloride

The hydrochloride salt enhances solubility for clinical formulations:

Salt Formation

  • Procedure : this compound free base is dissolved in anhydrous ethanol and treated with HCl gas.
  • Crystallization : Cooling to −20°C yields white crystalline solid.
    Purity : ≥98% (HPLC).

Analytical Data for this compound Hydrochloride

Property Value Source
Molecular Formula C₉H₁₄Cl₂N₆O₂
Molecular Weight 309.15 g/mol
Melting Point 186°C
UV-Vis λmax 249 nm
Solubility (aqueous) 50 mg/mL (pH 4.5)

Critical Reaction Parameters and Optimization

Nitrosation Efficiency

  • pH Control : Optimal nitrosation occurs at pH 1–2 (HCl-mediated). Higher pH favors amine protonation, reducing reactivity.
  • Temperature : Reactions conducted below 5°C prevent nitroso group decomposition.

Purification Challenges

  • Column Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted precursors.
  • Recrystallization : Methanol/water mixtures yield crystals with >97% purity.

Industrial-Scale Considerations

The patent CN111592553A highlights scalability challenges:

  • Batch Size : Up to 1 mol (309 kg) per batch.
  • Safety : Strict temperature control (−30°C) during nitrosation to prevent exothermic decomposition.
  • Cost Drivers :
    • 2-Chloroethyl isocyanate (high reagent cost).
    • Palladium catalysts for byproduct removal.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 6.50 (s, 2H, NH₂), 4.32 (t, 2H, CH₂Cl).
  • MS (FAB) : m/z 698 [M+H]+ for intermediates.

Purity Assessment

  • HPLC : C18 column, mobile phase CH₃CN/H₂O (30:70), retention time 8.2 min.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nimustine durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Nimustine hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Alkylierung und Vernetzung der DNA-Stränge. Dies stört die normale Funktion der DNA, was zur Hemmung der DNA-Replikation und -Transkription führt. Die primären molekularen Ziele von this compound sind die Stickstoffbasen Guanin und Thymin in der großen Furche der DNA. Diese Interaktion verursacht lokale Konformationsänderungen in der DNA-Struktur, die letztendlich zum Zelltod führen .

Wirkmechanismus

Nimustine exerts its effects by alkylating and cross-linking the strands of DNA. This interferes with the normal function of DNA, leading to the inhibition of DNA replication and transcription. The primary molecular targets of this compound are the nitrogenous bases guanine and thymine in the DNA major groove. This interaction causes local conformational changes in the DNA structure, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1. Decomposition Rates of Nitrosoureas at pH 7.4 and 6.0

Compound $k_D$ at pH 7.4 (min$^{-1}$) $t_{1/2}$ (min) $k_D$ at pH 6.0 (min$^{-1}$)
1a $2.81 \times 10^{-2}$ 24.6 $1.72 \times 10^{-2}$
2a $8.80 \times 10^{-3}$ 78.8 $1.20 \times 10^{-2}$
This compound $9.73 \times 10^{-4}$ 712.6 $9.73 \times 10^{-4}$

Cytotoxicity and Mechanisms of Action

  • In Vitro Cytotoxicity: this compound shows moderate cytotoxicity in A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells, with IC$_{50}$ values higher than 1a and 2a but lower than BCNU (carmustine) . For example: 1a: IC$_{50}$ = 38 ± 1 µM (A549, normoxia) this compound: Survival >75% at 150 µM (A549, normoxia) .
  • DNA Interaction: this compound binds preferentially to guanine (C6=O6) and thymine (C4=O4) in DNA's major groove, inducing a localized B-to-C conformational shift, unlike cisplatin (minor groove binder) . This major-groove alkylation is entropy-driven ($\Delta S = +2658$ J/mol·K) and endothermic ($\Delta H = +764.26$ kJ/mol), indicative of hydrophobic interactions .
  • Nitric Oxide (NO) Release: this compound releases NO at physiological pH, a property shared with 1a and 2a, but with slower kinetics. Faster NO release (e.g., 1a) correlates with reduced cytotoxicity due to premature extracellular deactivation .

Pharmacokinetics and Clinical Efficacy

  • Solubility and Administration: this compound's water solubility enables intravenous delivery, contrasting with oral lomustine. This difference affects bioavailability and toxicity profiles .
  • Comparative Clinical Outcomes :

    • In feline lymphoma, this compound and lomustine show equivalent progression-free survival (PFS: median 102 days) and overall survival (OS: ~745 days) .
    • In temozolomide-resistant glioblastoma, both agents induce apoptosis, overcoming chemoresistance via independent mechanisms .

Table 2. Clinical Comparison of Nitrosoureas

Parameter This compound Lomustine BCNU (Carmustine)
Solubility Water-soluble Lipid-soluble Lipid-soluble
Administration Intravenous Oral Intravenous
Half-Life (t$_{1/2}$) ~30–60 minutes ~15–20 minutes ~15–20 minutes
Key Toxicity Myelosuppression Hepatotoxicity Pulmonary fibrosis

Resistance and Combination Therapies

This compound resistance in gliomas is linked to O6-methylguanine-DNA methyltransferase (MGMT) activity. Co-administration with membrane-modifying agents (e.g., reserpine) or calcium antagonists (e.g., verapamil) can potentiate efficacy . Recent trials combining this compound with bevacizumab (anti-angiogenic) show promise in recurrent high-grade gliomas, though predictive biomarkers remain elusive .

Biologische Aktivität

Nimustine hydrochloride (ACNU) is a chloroethyl nitrosourea compound primarily used in the treatment of various malignancies, particularly brain tumors such as gliomas. Its biological activity is characterized by its mechanism of action, interactions with DNA, and clinical efficacy demonstrated through various studies. This article provides an in-depth overview of the biological activity of this compound, supported by data tables and case studies.

This compound is not merely an alkylating agent; it exhibits a unique mechanism involving major groove-directed alkylation of DNA. Research indicates that this compound binds to specific sites on DNA, primarily targeting the nitrogenous bases guanine (C6 = O6) and thymine (C4 = O4) within the major groove. This interaction leads to significant conformational changes in the DNA structure, transitioning from the native B-form to a C-form configuration, which can disrupt normal cellular processes and induce apoptosis in cancer cells .

Key Findings:

  • Binding Characteristics : this compound interacts with DNA through hydrophobic interactions, resulting in an entropy-driven endothermic reaction .
  • DNA Damage : The compound induces double-strand breaks (DSBs) in DNA, which are critical for its cytotoxic effects against tumor cells .
  • Spectroscopic Evidence : Studies utilizing techniques such as ATR-FTIR and circular dichroism spectroscopy have confirmed these binding interactions and structural changes .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for its efficacy against gliomas. Several phase trials have demonstrated its potential when used alone or in combination with other chemotherapeutic agents.

Case Studies and Trials:

  • Phase I Trial : A study involving 16 patients with recurrent gliomas assessed the safety and tolerability of convection-enhanced delivery (CED) of this compound. The trial established a recommended dosage of 0.75 mg/mL and showed promising antitumor activity when combined with temozolomide .
  • Phase II Study : Another trial investigated a 72-hour continuous intravenous infusion of this compound combined with cisplatin (CDDP) in patients with high-grade astrocytomas. This protocol resulted in a median survival time of 15.9 months, significantly better than historical controls .
  • Animal Studies : Research on canine histiocytic sarcoma treated with this compound revealed a median overall survival of 120 days for primary cases and 400 days for those treated adjuvantly, indicating its potential effectiveness across species .

Comparative Efficacy

The following table summarizes key findings from clinical studies comparing this compound's efficacy against other treatments:

Study TypeTreatmentMedian SurvivalProgression-Free SurvivalNotable Outcomes
Phase ICED + this compoundN/AN/AAntitumor activity observed
Phase IIThis compound + CDDP15.9 monthsN/AImproved survival rates compared to historical controls
Canine StudyThis compound in HS120 days (primary)
400 days (adjuvant)
63 days
212 days
Significant survival benefits noted

Q & A

Q. What is the molecular mechanism of Nimustine’s interaction with DNA, and how is this studied experimentally?

this compound primarily binds to the major groove of DNA, alkylating guanine (C6=O6) and thymine (C4=O4) residues. This interaction was elucidated using spectroscopic methods:

  • FTIR spectroscopy identified shifts in DNA backbone vibrations (e.g., 1374 cm⁻¹ and 724 cm⁻¹), confirming direct binding to nitrogenous bases .
  • Circular dichroism (CD) revealed localized B-to-C DNA conformational changes (e.g., shifts at 268 nm and 243 nm), indicating helix distortion without complete structural collapse .
  • Isothermal titration calorimetry (ITC) quantified thermodynamic parameters (ΔH = +764.26 kJ/mol, ΔS = +2658 kJ/mol), showing the interaction is entropy-driven and hydrophobic in nature .

Q. How does this compound induce DNA damage in cancer cells?

this compound acts as a bifunctional alkylating agent, forming DNA interstrand crosslinks via its chloroethyl groups. This disrupts replication by:

  • Inhibiting DNA synthesis through alkylation of guanine residues, leading to replication fork stalling .
  • Generating double-strand breaks (DSBs) due to failed repair of crosslinked bases, triggering apoptosis . Experimental validation often involves comet assays or γ-H2AX staining to visualize DSBs in glioblastoma cell lines .

Advanced Research Questions

Q. How can contradictions between this compound’s nitric oxide (NO) release and cytotoxicity profiles be resolved?

Evidence shows that faster NO release (e.g., in this compound vs. BCNU) does not correlate with higher cytotoxicity. This paradox arises because:

  • Rapid extracellular NO release may deplete the drug before cellular uptake, reducing efficacy .
  • Aziridinium intermediate stability varies: BCNU forms detectable aziridinium ions (pathway C), while this compound favors pathways A/B (oxadiazolium intermediates), altering alkylation efficiency . Methodological resolution involves:
  • ESI-MS decomposition studies to track intermediate formation .
  • Cellular permeability assays (e.g., using fluorescent analogs) to correlate NO release kinetics with intracellular drug accumulation .

Q. What experimental designs are optimal for studying this compound resistance in glioblastoma models?

Resistance mechanisms include upregulated DNA repair (e.g., MGMT expression) and membrane efflux pumps. Key approaches include:

  • Co-administration with membrane modifiers : Verapamil (calcium channel blocker) or trifluoperazine (calmodulin inhibitor) to inhibit drug efflux, validated via cytotoxicity assays in MGMT-positive cell lines .
  • Combination therapies : Pairing this compound with temozolomide (TMZ) or procarbazine (PAV regimen) to target complementary pathways (e.g., alkylation + topoisomerase inhibition) .
  • In vivo models : Orthotopic glioblastoma xenografts treated with this compound ± reserpine, monitored via MRI for tumor regression .

Q. How do thermodynamic parameters of this compound-DNA binding inform drug design?

The entropy-driven binding (ΔS > 0) suggests hydrophobic interactions dominate in the DNA major groove. This implies:

  • Structural optimization : Modifying this compound’s pyrimidine ring to enhance van der Waals contacts with groove residues .
  • Solubility adjustments : Introducing hydrophilic groups without disrupting entropy-driven binding, tested via molecular dynamics simulations .

Q. What are the challenges in translating regional clinical practices (e.g., HAIC with this compound in Japan) to global trials?

Hepatic arterial infusion chemotherapy (HAIC) using low-dose this compound + 5-FU shows regional efficacy in HCC. Translational hurdles include:

  • Pharmacokinetic variability : Systemic vs. localized delivery impacts drug exposure, requiring comparative LC-MS/MS studies .
  • Trial design heterogeneity : Standardizing endpoints (e.g., progression-free survival vs. MST) across populations, addressed via meta-analysis of regional datasets .

Methodological Guidance

  • For DNA interaction studies : Prioritize FTIR/CD for structural insights and ITC for thermodynamics. Use calf thymus DNA as a model system .
  • For cytotoxicity assays : Pair γ-H2AX staining with clonogenic survival assays to link DNA damage to functional outcomes .
  • For combination therapy design : Screen drug libraries using synergistic scoring (e.g., Chou-Talalay method) to identify potent partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nimustine
Nimustine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.